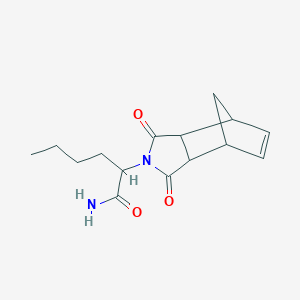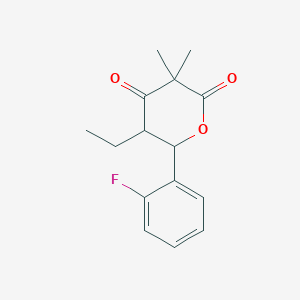![molecular formula C13H15N5O3S B11086102 2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11086102.png)
2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a tetrazole ring, a hydroxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 2-hydroxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the tetrazole ring can produce amine derivatives.
Scientific Research Applications
2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxy-phenyl)-2-(1-p-tolyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- 2-(1-Methyl-1H-tetrazol-5-ylsulfanyl)-1-morpholin-4-yl-ethanone
- Ethanone, 1-(2-hydroxyphenyl)-
Uniqueness
2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is unique due to the combination of its structural features. The presence of both a tetrazole ring and a morpholine ring in the same molecule provides a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C13H15N5O3S |
|---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H15N5O3S/c19-11-4-2-1-3-10(11)18-13(14-15-16-18)22-9-12(20)17-5-7-21-8-6-17/h1-4,19H,5-9H2 |
InChI Key |
UVAZMCYIZBDXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=NN2C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-4-methyl-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B11086025.png)
![2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile](/img/structure/B11086026.png)
![dimethyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B11086027.png)
![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11086053.png)

![2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11086061.png)
![3-bromo-N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11086063.png)
![2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene](/img/structure/B11086069.png)

![5-amino-3-[4-(diethylamino)phenyl]-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B11086083.png)
![2-(piperidin-1-yl)-4-[(2R)-2-(pyridin-3-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine](/img/structure/B11086084.png)
![7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086090.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11086114.png)
![3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11086124.png)
